

# Comparing the efficacy of GLPG3970 to other SIK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of **GLPG3970** and Other Salt-Inducible Kinase (SIK) Inhibitors for Researchers

Salt-inducible kinases (SIKs) have emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases due to their role in modulating immune responses.[1] [2] This guide provides a comparative analysis of **GLPG3970**, a clinical-stage SIK inhibitor, against other known SIK inhibitors, focusing on efficacy, mechanism of action, and supporting experimental data.

#### **Introduction to SIKs and GLPG3970**

The SIK family, a part of the AMP-activated protein kinase (AMPK) family, consists of three isoforms: SIK1, SIK2, and SIK3.[1][3] These kinases are key regulators of inflammation.[1] Inhibition of SIKs can lead to a dual immunomodulatory effect: the suppression of proinflammatory cytokines (like TNF-α, IL-6, and IL-12) and the enhancement of anti-inflammatory cytokines such as IL-10.[2][4][5] This dual action makes SIK inhibitors a compelling therapeutic strategy for various immune-mediated conditions.[6]

**GLPG3970** is a first-in-class, orally administered small molecule that selectively inhibits SIK2 and SIK3 with a lower potency for SIK1.[3][7] This selectivity profile is designed to retain the desired anti-inflammatory effects on the immune system while potentially offering a better safety profile by avoiding significant impact on the cardiovascular system, where SIK1 plays a more critical role.[3]



# **Comparative Efficacy: In Vitro Potency**

The efficacy of a kinase inhibitor is initially determined by its potency in inhibiting the target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. **GLPG3970** demonstrates potent inhibition of SIK2 and SIK3 with significant selectivity over SIK1.

| Compound      | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
|---------------|----------------|----------------|----------------|-----------|
| GLPG3970      | 282.8          | 7.8            | 3.8            | [3]       |
| GLPG3312      | 2.0            | 0.7            | 0.6            | [3]       |
| HG-9-91-01    | 250            | 67             | 430            | [3]       |
| ARN-3236      | 21.6           | <1             | 6.6            | [3]       |
| YKL-05-099    | 10             | 40             | 30             | [3]       |
| MRIA9         | 55             | 48             | 22             | [3]       |
| SK-124        | 6.5            | 0.4            | 1.2            | [3]       |
| JRD-SIK1/2i-4 | 3.1            | 1.9            | 70             | [3]       |

# SIK Signaling Pathway and Mechanism of Inhibition

SIK inhibitors exert their effect by blocking the phosphorylation of downstream targets. A key mechanism involves the CREB-regulated transcription coactivators (CRTCs). In immune cells, SIKs phosphorylate CRTC3, retaining it in the cytoplasm. Inhibition of SIKs allows dephosphorylated CRTC3 to translocate to the nucleus, where it coactivates transcription factors like CREB, leading to increased expression of anti-inflammatory genes such as IL-10. Concurrently, SIK inhibition interferes with the NF-kB pathway, reducing the transcription of pro-inflammatory cytokines.[6]





Simplified SIK Signaling Pathway

Click to download full resolution via product page



Caption: SIK inhibitors like **GLPG3970** block SIK2/3, leading to CRTC3 nuclear translocation and increased IL-10 transcription, while also inhibiting the pro-inflammatory NF-kB pathway.

# **Clinical Efficacy of GLPG3970**

**GLPG3970** has been evaluated in several clinical trials for inflammatory diseases. The results have been mixed, showing promising signals in some indications but failing to meet primary endpoints in others.[5][8]

| Indication                   | Study Phase              | Key Efficacy<br>Finding                                                                               | Outcome                                                                                                             | Reference |
|------------------------------|--------------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| Psoriasis                    | Phase 1b<br>(CALOSOMA)   | 4 of 13 patients on GLPG3970 achieved PASI 50 response at Week 6, compared to 0 on placebo (p=0.002). | Statistically significant improvement observed.                                                                     | [5][8][9] |
| Ulcerative Colitis<br>(UC)   | Phase 2a (SEA<br>TURTLE) | Positive signals on objective measures (endoscopy, histology, fecal calprotectin).                    | Did not translate<br>to a significant<br>difference from<br>placebo on the<br>total Mayo Clinic<br>Score at Week 6. | [5][8]    |
| Rheumatoid<br>Arthritis (RA) | Phase 2a                 | No differentiation<br>from placebo on<br>the change from<br>baseline DAS28<br>(CRP) response.         | Did not meet<br>primary efficacy<br>endpoints.                                                                      | [5][8]    |

Following these results, Galapagos has indicated a shift in focus towards earlier-stage SIK inhibitors with improved pharmacological properties.[9][10]

# Preclinical In Vivo Efficacy



Preclinical studies in animal models provide crucial evidence for a drug's therapeutic potential. **GLPG3970** has demonstrated efficacy in murine models of arthritis.[11]

- Collagen-Induced Arthritis (CIA) Model: **GLPG3970** treatment reduced the clinical score, with the highest dose showing effects comparable to an anti-TNF agent. This correlated with reduced joint erosion (Larsen score) and lower levels of anti-collagen type-II antibodies.[11]
- IL-23-Induced Psoriatic Arthritis (PsA) Model: Treatment with **GLPG3970** decreased the clinical score, osteophyte formation, and levels of pro-inflammatory mediators.[11]

These preclinical findings supported the progression of **GLPG3970** into clinical trials for arthritis.[11]

## **Experimental Protocols and Workflows**

Detailed methodologies are critical for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate SIK inhibitors.

### In Vitro Kinase Inhibition Assay

This assay determines the IC50 value of a compound against a specific kinase.

- Reagents: Recombinant SIK enzyme, ATP, a suitable peptide substrate, and the test inhibitor (e.g., GLPG3970).
- Procedure: The SIK enzyme is incubated with varying concentrations of the inhibitor. The kinase reaction is initiated by adding ATP and the substrate.
- Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (<sup>33</sup>P-ATP) or fluorescence-based detection.
- Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

## **LPS-Stimulated Whole Blood Assay**



This experiment assesses the compound's effect on cytokine production in a more physiologically relevant ex vivo system.

- Sample Collection: Fresh human whole blood is collected from healthy donors.
- Treatment: Aliquots of blood are pre-incubated with different concentrations of the SIK inhibitor or a vehicle control.
- Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to stimulate an inflammatory response, mimicking bacterial infection.
- Incubation: The samples are incubated for a specified time (e.g., 24 hours) to allow for cytokine production.
- Quantification: Plasma is separated, and the concentrations of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines are measured using methods like ELISA or multiplex bead arrays. GLPG3970 demonstrated a dose-dependent reduction of TNF-α and an increase in IL-10 in this assay.[11]

#### **Workflow for In Vivo Arthritis Model**

The following diagram illustrates a typical workflow for evaluating a drug candidate in a collagen-induced arthritis (CIA) mouse model.





Collagen-Induced Arthritis (CIA) Experimental Workflow

Click to download full resolution via product page



Caption: Workflow for evaluating **GLPG3970** in a mouse model of collagen-induced arthritis (CIA).

#### Conclusion

GLPG3970 is a potent and selective dual SIK2/SIK3 inhibitor that has demonstrated a clear biological effect consistent with its proposed mechanism of action in both preclinical models and early clinical trials.[8][11] While it showed statistically significant efficacy in a Phase 1b psoriasis study, it did not meet the primary endpoints in Phase 2a trials for ulcerative colitis and rheumatoid arthritis, highlighting the challenge of translating preclinical and early clinical signals into robust efficacy in larger studies.[5][8] The data gathered from the GLPG3970 program provides valuable validation for SIK inhibition as a therapeutic concept.[5] Future research within the "Toledo" program will focus on next-generation SIK inhibitors with potentially improved pharmacological profiles to fully exploit this novel mode of action for treating a broad range of inflammatory conditions.[9][10]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salt-inducible kinases may have therapeutic potential for autoimmune diseases | EurekAlert! [eurekalert.org]
- 5. glpg.com [glpg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GLPG3970 | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. pharmatimes.com [pharmatimes.com]
- 9. ml-eu.globenewswire.com [ml-eu.globenewswire.com]



- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Comparing the efficacy of GLPG3970 to other SIK inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830895#comparing-the-efficacy-of-glpg3970-to-other-sik-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com